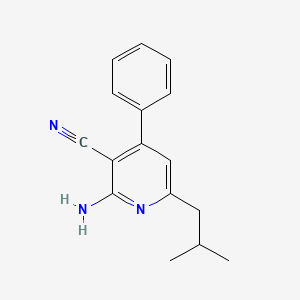
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol
Descripción general
Descripción
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, or 4-bromofuran-2-yl trifluoroethanol (BFT), is a synthetic organic compound with a range of potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BFT has been studied for its ability to act as a catalyst in organic synthesis and as a ligand in medicinal chemistry. BFT is also of interest due to its unique chemical structure, which features a brominated furan ring and a trifluoroethanol moiety. BFT has both a hydrophobic and a hydrophilic character, making it a potentially useful reagent in a variety of chemical reactions.
Aplicaciones Científicas De Investigación
Chemical Modeling and Biological Activity
1,2,4-Triazole derivatives, such as those related to 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, have been explored for various applications including the development of new drugs and plant protection products. Chemical modeling of these compounds by introducing different pharmacophores is a popular research area. Some derivatives demonstrate antimicrobial activity and have been predicted to show a range of biological activities, including antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities (Bigdan, 2021).
Synthetic Applications in Fluorine Chemistry
1-Bromo-1-chloro-2,2,2-trifluoroethane, structurally related to 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, serves as a building block in fluorine chemistry. It leads to the preparation of various fluorine-containing compounds, particularly those with CF3 groups, through organometallic and free radical reactions (Dmowski, 2011).
Catalytic Synthesis
The compound plays a role in catalytic synthesis processes. For instance, 4-Yn-1-ols undergo oxidative cyclization–alkoxycarbonylation, leading to the production of various organic compounds in this category (Gabriele et al., 2000).
Modification and Synthesis
The modification of related compounds, like 2-(trifluoromethyl)-1H-benzimidazole, through reactions with halogen-containing compounds including bromoacetone and chloroacetamide, demonstrates the versatility of these molecules in chemical synthesis. These processes result in compounds with potential tuberculostatic activity (Shchegol'kov et al., 2013).
Propiedades
IUPAC Name |
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3O2/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2,5,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIRAILDYOPEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)
![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)

![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)





